Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Description
Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS: 1934-21-0) is a synthetic azo dye approved as a food additive. Its structure features a pyrazole core conjugated with a dichlorotriazine group and sulfonate moieties, contributing to its water solubility and stability . The compound is synthesized via diazotization and coupling reactions, often involving 4-aminobenzenesulfonic acid and pyrazoline-carboxylic acid derivatives . It is primarily used in the food industry due to its bright coloration and resistance to degradation under varying pH and temperature conditions.
Properties
CAS No. |
22961-46-2 |
|---|---|
Molecular Formula |
C19H9Cl2N8Na3O9S2 |
Molecular Weight |
697.3 g/mol |
IUPAC Name |
trisodium;4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H12Cl2N8O9S2.3Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;;/q;3*+1/p-3 |
InChI Key |
RHHJXTGDVDXBLV-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to monitor the reaction parameters and product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, introducing different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction can produce aromatic amines. Substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications .
Scientific Research Applications
Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: The compound is used in staining techniques for microscopy, helping visualize cellular components.
Medicine: Research explores its potential as a diagnostic tool and its interactions with biological molecules.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: It interacts with proteins and nucleic acids, altering their structure and function.
Pathways Involved: The compound can influence cellular pathways by binding to specific receptors or enzymes, leading to changes in cellular processes such as signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dichlorotriazine substituent and dual sulfonate groups. Below is a comparative analysis with structurally related azo dyes and heterocyclic derivatives:
*CMC values for quaternary ammonium analogs (e.g., BAC-C12) range from 0.4–8.3 mM, as determined via spectrofluorometry and tensiometry .
Key Differences and Implications
Dichlorotriazine Group : The target compound’s dichlorotriazine moiety enhances electrophilic reactivity, enabling covalent binding to fabrics or biomolecules—a feature absent in simpler azo dyes like the sodium benzenesulfonate derivative .
Sulfonate Density: Dual sulfonate groups improve aqueous solubility compared to mono-sulfonated analogs (e.g., ’s compound), making it preferable for food applications .
Biological Activity : Unlike SAHA (a histone deacetylase inhibitor) or triazole-pyrazole hybrids (neuroprotective agents), the target compound lacks reported bioactivity, emphasizing its industrial over pharmaceutical utility .
Similarity Assessment Methods
- Tanimoto Coefficient : Widely used for fingerprint-based similarity indexing. The target compound’s structural complexity reduces its similarity (<70%) to most pharmaceuticals but aligns with sulfonated azo dyes .
- SHELX Refinement: Crystallographic analysis via SHELXL reveals precise bond lengths and angles, distinguishing its planar azo-pyrazole system from non-planar triazole hybrids .
Biological Activity
Trisodium 4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly referred to as an azo dye, is a synthetic compound widely used in various industrial applications, particularly in textiles. This article explores its biological activity, including its effects on human health and the environment.
The compound has a complex molecular structure characterized by:
- Molecular Formula : C27H20Cl2N8O9S3Na3
- Molecular Weight : 833.5424 g/mol
- CAS Number : 85631-75-0
Biological Activity Overview
Azo dyes are known for their vibrant colors and stability; however, they also possess significant biological activities that can impact both human health and environmental systems.
Toxicological Effects
Research indicates that azo dyes can undergo metabolic reduction in the human intestine, leading to the formation of potentially harmful aromatic amines. These metabolites have been associated with carcinogenic properties.
Key Findings:
- Azo Dye Reduction : Bacterial azoreductases play a crucial role in the reduction of azo dyes in vivo. For instance, Enterococcus faecalis expresses azoreductase enzymes that enhance the reduction rates of various azo dyes significantly .
- Carcinogenic Risk : The metabolites produced from azo dye reduction have been linked to increased cancer risks due to their mutagenic properties .
Environmental Impact
The persistence of azo dyes in wastewater poses a significant environmental challenge. Their resistance to biodegradation leads to accumulation in aquatic ecosystems, affecting biodiversity and water quality.
Case Studies:
- A study on Clostridium perfringens demonstrated that this bacterium can reduce azo dyes through its azoreductase enzyme (AzoC), which transforms these compounds into less harmful substances but also releases carcinogenic amines .
- Research has shown that the presence of azo dyes can alter microbial community structures in wastewater treatment plants, impacting overall treatment efficacy and leading to increased toxicity in effluents .
The biological activity of this compound primarily involves:
- Enzymatic Reduction : The enzymatic action of azoreductases reduces the azo bond (-N=N-) to amines, altering the dye's properties and potential toxicity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to azo dyes may induce oxidative stress in cells due to ROS generation, leading to cellular damage and apoptosis .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C27H20Cl2N8O9S3Na3 |
| Molecular Weight | 833.5424 g/mol |
| CAS Number | 85631-75-0 |
| Toxicity Class | Potential carcinogen |
| Environmental Persistence | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
